molecular formula C19H24N4O4S3 B11195754 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate

2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11195754
M. Wt: 468.6 g/mol
InChI Key: JZEMWRNENOHFDF-UHFFFAOYSA-N
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Description

This compound is a hybrid organic molecule featuring a 3,4-dimethyl-1,2-oxazole sulfonamide moiety linked via an amide bond to a phenyl group, which is further connected to a piperidine-1-carbodithioate ester.

Properties

Molecular Formula

C19H24N4O4S3

Molecular Weight

468.6 g/mol

IUPAC Name

[2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C19H24N4O4S3/c1-13-14(2)21-27-18(13)22-30(25,26)16-8-6-15(7-9-16)20-17(24)12-29-19(28)23-10-4-3-5-11-23/h6-9,22H,3-5,10-12H2,1-2H3,(H,20,24)

InChI Key

JZEMWRNENOHFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC(=S)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidine groups.

    Reduction: Reduction reactions can occur at the oxazole ring and the carbodithioate group.

    Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the sulfamoyl and piperidine groups.

    Reduction: Reduced forms of the oxazole ring and carbodithioate group.

    Substitution: Substituted derivatives of the phenyl and oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the oxazole and sulfamoyl groups suggests it may have antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate likely involves interactions with specific molecular targets. The oxazole and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carbodithioate moiety could also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from related compounds and methodologies:

Functional Group Comparison
Compound Key Functional Groups Synthetic Methodology
Target Compound Sulfonamide, oxazole, carbodithioate Likely multi-step, involving piperidine catalysis
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine, chloro, substituted phenyl, amino Cyclocondensation with ethanol/piperidine
Pharmacopeial compounds (e.g., PF 43(1) entries) Thiazolidine, carboxy, bicyclic systems Biocatalytic or peptide coupling methods

Key Observations :

Synthetic Flexibility : The target compound’s piperidine-carbodithioate group suggests parallels with piperidine-mediated reactions in , where piperidine acts as a base or catalyst in cyclocondensation .

Structural Complexity : Unlike simpler sulfonamide derivatives, the integration of a carbodithioate ester introduces steric and electronic challenges during synthesis, akin to the multi-functional pharmacopeial compounds in .

Crystallographic Analysis Tools

These tools are critical for resolving complex structures, such as the carbodithioate’s conformational flexibility or the oxazole ring’s planarity.

Research Findings and Limitations

  • Synthesis : The compound’s synthesis likely requires precise control of sulfonamide coupling and carbodithioate esterification, similar to the methodologies in .
  • Structural Analysis : SHELXL (part of the SHELX suite) would be essential for refining its crystal structure, particularly for resolving sulfur-related bonding geometries .
  • Gaps in Evidence: No direct data on bioactivity, solubility, or stability are available. Comparative studies with sulfonamide-carbodithioate hybrids (e.g., antitumor or antimicrobial analogs) are absent.

Biological Activity

The compound 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H19N3O4SC_{19}H_{19}N_3O_4S, with a molecular weight of approximately 373.49 g/mol. The structure features a piperidine ring, sulfamoyl group, and oxazole moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : The sulfamoyl group is known for its antibacterial properties. Studies have shown that similar compounds exhibit moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : Compounds with piperidine and sulfamoyl functionalities have demonstrated significant enzyme inhibitory activities. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of A549 lung cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The sulfamoyl group likely interferes with bacterial folic acid synthesis, a common target for antibacterial drugs.
  • Enzyme Inhibition Mechanism : The structural motifs present in the compound may allow for effective binding to active sites on target enzymes such as AChE, leading to inhibition and subsequent physiological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Sanchez-Sancho et al. (1998)Reported strong antibacterial activity in piperidine derivatives against Escherichia coli and Staphylococcus aureus .
Aziz-ur-Rehman et al. (2011)Highlighted the therapeutic potential of sulfamoyl compounds in cancer chemotherapy and enzyme inhibition .
Recent Study (2024)Identified high cytotoxicity in 1,3,4-oxadiazole derivatives against human lung cancer cell lines .

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